4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid
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Overview
Description
4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO5 and a molecular weight of 251.24 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with hydroxy and benzoyl groups.
Preparation Methods
The synthesis of 4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4-hydroxy-3-benzoylpyridin-2(1H)-ones with β-nitrostyrenes in the presence of a catalytic amount of pyrrolidine . The reaction conditions typically involve moderate temperatures and specific solvents to ensure the desired product’s formation. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying protein interactions and enzyme activities. In medicine, it has potential therapeutic applications due to its unique structure and reactivity. Additionally, it is used in the industry for developing new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and benzoyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound valuable for research and therapeutic purposes .
Comparison with Similar Compounds
4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share a similar pyrrolidine ring structure but differ in their substituents and functional groups. The unique combination of hydroxy and benzoyl groups in this compound distinguishes it from other similar compounds, providing distinct reactivity and applications .
Properties
IUPAC Name |
4-hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-7-5-9(12(17)18)13(6-7)11(16)8-3-1-2-4-10(8)15/h1-4,7,9,14-15H,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCOHHPYNDLMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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